3-(azidomethyl)pyridazine
Description
Properties
CAS No. |
1279818-63-1 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azidomethyl Pyridazine and Its Derivatives
Strategies for Introducing the Azidomethyl Moiety on Pyridazine (B1198779) Cores
The introduction of the azidomethyl group onto a pre-existing pyridazine ring is a common and effective strategy. This typically involves the conversion of a suitable precursor, such as a halogenated or hydroxylated pyridazine derivative, into the desired azide (B81097).
Direct Azidation Approaches from Halogenated Precursors
A straightforward and widely employed method for the synthesis of 3-(azidomethyl)pyridazine involves the nucleophilic substitution of a halogen atom in 3-(halomethyl)pyridazine with an azide source. The most common precursors are 3-(chloromethyl)pyridazine (B1315788) and 3-(bromomethyl)pyridazine, which can be readily prepared from commercially available starting materials. The reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent.
The general reaction scheme is as follows:
X = Cl, Br
The choice of solvent and reaction conditions can influence the reaction rate and yield. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone. The reaction is often performed at elevated temperatures to facilitate the displacement of the halide. In some cases, the addition of a phase-transfer catalyst can enhance the reaction efficiency, particularly when dealing with less reactive chlorides.
For instance, the synthesis of a similar compound, 3-(5-(azidomethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine, was achieved by treating the corresponding chloromethyl derivative with sodium azide in dimethyl acetamide. acs.org This highlights the general applicability of this method to various heterocyclic systems. The reaction of 1-(bromomethyl)-3-(trifluoromethyl)benzene with sodium azide in a suitable solvent yields the corresponding azidomethyl derivative in high yield (92%). rsc.org
Table 1: Examples of Direct Azidation of Halogenated Precursors
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
| 3-(Chloromethyl)pyridazine | Sodium Azide | DMF | 80 °C, 12 h | Good | |
| 3-(Bromomethyl)pyridazine | Sodium Azide | Acetone | Reflux, 6 h | High | |
| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Sodium Azide | Not specified | Not specified | 92% | rsc.org |
| 3-(5-(Chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine | Sodium Azide | Dimethyl acetamide | Not specified | Not specified | derpharmachemica.com |
Note: Specific yield and reaction conditions for 3-(halomethyl)pyridazine are based on general procedures for similar transformations.
Functionalization of Hydroxymethyl-Substituted Pyridazines via Azide Transfer Reagents
An alternative and often milder approach to this compound involves the conversion of the more readily accessible pyridazine-3-ylmethanol. This transformation can be achieved through the use of various azide transfer reagents, which activate the hydroxyl group for nucleophilic attack by the azide ion.
One of the most effective methods utilizes diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govmdpi.comgoogle.com This one-pot procedure directly converts the alcohol to the azide without the need for prior conversion to a halide.
The Mitsunobu reaction provides another powerful tool for this transformation. organic-chemistry.orgmdpi.com In this reaction, pyridazine-3-ylmethanol is treated with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source like hydrazoic acid (HN₃) or trimethylsilyl (B98337) azide (TMSN₃). organic-chemistry.org This reaction generally proceeds with inversion of configuration at the carbinol center, although this is not relevant for the primary alcohol of pyridazine-3-ylmethanol.
Table 2: Comparison of Methods for the Conversion of Pyridazine-3-ylmethanol to this compound
| Method | Reagents | Solvent | Key Features | Reference |
| DPPA/DBU | Diphenylphosphoryl azide (DPPA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Toluene (B28343), Dioxane | Mild conditions, one-pot procedure | nih.govmdpi.comgoogle.com |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Hydrazoic acid (HN₃) or Trimethylsilyl azide (TMSN₃) | THF, Toluene | Stereospecific (inversion), broad substrate scope | organic-chemistry.orgmdpi.com |
Multi-Step Synthetic Sequences to Construct the Azidomethylpyridazine Structure
In some instances, the this compound scaffold is constructed as part of a more extensive synthetic sequence to access complex molecular architectures. In these cases, the introduction of the azidomethyl group is a key strategic step that enables further transformations, such as click chemistry or Staudinger reactions.
For example, a multi-step synthesis of novel pyridazine derivatives might involve the initial construction of a substituted pyridazine ring, followed by functional group manipulations to introduce a hydroxymethyl or halomethyl group at the 3-position. This precursor is then converted to the this compound intermediate, which can be further elaborated. A documented synthesis of bis-triazolyl-pyridine derivatives involves the initial synthesis of a diol, which is then converted to a diazide using DPPA and DBU, showcasing a similar strategy. mdpi.com
Another example is the use of 3-(azidomethyl)pyridazines in aza-Staudinger reactions with isothiocyanates in the presence of trimethylphosphine (B1194731) (PMe₃) to furnish imidazo[1,5-b]pyridazines. beilstein-journals.org This demonstrates the utility of this compound as a reactive intermediate in the synthesis of fused heterocyclic systems.
One-Pot Synthetic Routes for Enhanced Efficiency
The development of one-pot synthetic methodologies is a significant goal in modern organic chemistry, as they offer increased efficiency, reduced waste, and simplified purification procedures. nih.gov While a dedicated one-pot synthesis of this compound from simple, unfunctionalized precursors is not extensively reported, the principles of one-pot reactions can be applied to streamline its synthesis.
For instance, a tandem reaction sequence could be envisioned where a pyridazine derivative is first functionalized at the 3-position with a suitable leaving group, followed by in-situ azidation without the isolation of the intermediate. A one-pot approach for the synthesis of pyridazine C-nucleosides has been developed, which involves a three-step sequence of cycloaddition, reduction, and cyclization, demonstrating the feasibility of multi-step one-pot reactions in pyridazine chemistry. mdpi.com
Regioselective Synthesis and Isomer Control in Pyridazine Derivatization
The regioselective functionalization of the pyridazine ring is a critical aspect of the synthesis of this compound, ensuring the introduction of the desired substituent at the correct position. The electronic nature of the pyridazine ring, with its two adjacent nitrogen atoms, dictates the reactivity and regioselectivity of substitution reactions.
Direct C-H functionalization of pyridines at the C3 position has historically been challenging due to the electronic properties of the ring. nih.govbeilstein-journals.orgacs.org However, recent advances have provided methods for the selective C3-functionalization of pyridine (B92270) and related heterocycles. These strategies often involve the use of directing groups or the generation of specific reactive intermediates.
For the synthesis of this compound, a common strategy involves starting with a precursor that already has a functional group at the 3-position, such as 3-methylpyridazine (B156695) or pyridazine-3-carboxylic acid. This pre-existing functional group can then be converted to the desired azidomethyl moiety, thus ensuring regiocontrol. For example, 3-methylpyridine (B133936) can be oxidized to picolinic acid, which can then be esterified and reduced to the corresponding alcohol, a precursor for the azidomethyl group. google.com
Methodological Advancements in Azide Group Incorporation
The field of azide synthesis is continually evolving, with the development of new reagents and methodologies that offer improved safety, efficiency, and functional group tolerance. acs.orgresearchgate.net These advancements are directly applicable to the synthesis of this compound.
A recent and notable development is the use of azidomethyl esters in combination with silyl (B83357) triflates for the azidomethylation of N-heterocycles. acs.orgacs.orgnih.gov This method allows for the direct introduction of the azidomethyl group onto a nitrogen atom of the heterocyclic ring, which could be a potential alternative route to certain pyridazine derivatives.
Furthermore, new azide transfer reagents are continuously being explored to overcome the limitations of traditional methods. For example, imidazole-1-sulfonyl azide has been developed as a safer alternative to triflyl azide for diazo-transfer reactions. derpharmachemica.com While not directly used for converting alcohols to azides, this highlights the ongoing efforts to develop more user-friendly azidating agents.
Reactivity and Mechanistic Studies of 3 Azidomethyl Pyridazine
[3+2] Cycloaddition Reactions of the Azido (B1232118) Group
The 1,3-dipolar cycloaddition reaction, first extensively studied by Rolf Huisgen, is a powerful method for constructing five-membered heterocyclic rings. nih.gov The azide (B81097) group in 3-(azidomethyl)pyridazine serves as a 1,3-dipole, readily reacting with various dipolarophiles, most notably alkynes, to form stable 1,2,3-triazole rings. nih.govwikipedia.org While the thermal Huisgen cycloaddition often requires high temperatures and can result in a mixture of regioisomers, catalyzed and strain-promoted versions of this reaction offer significant advantages in terms of reaction rate and selectivity. wikipedia.orgorganic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. wikipedia.orgorganic-chemistry.org This reaction unites organic azides, such as this compound, with terminal alkynes to produce 1,2,3-triazoles with remarkable efficiency and regioselectivity. nih.gov The copper catalyst dramatically accelerates the reaction, allowing it to proceed under mild conditions, often at room temperature and in aqueous solutions. wikipedia.orgorganic-chemistry.org
The active catalyst in CuAAC is the copper(I) ion. wikipedia.org However, due to the instability of Cu(I) which can disproportionate or oxidize to Cu(II), catalytic systems typically generate the Cu(I) species in situ. wikipedia.orgacs.org A widely used and robust method involves the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with a mild reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org This procedure is compatible with a broad range of functional groups and can be performed in various solvents, including water or mixtures of water with organic co-solvents like t-butanol or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgmdpi.com
Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. wikipedia.orgbeilstein-journals.org To enhance the stability of the Cu(I) catalyst and improve reaction outcomes, stabilizing ligands are often employed. wikipedia.orgnih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and N-heterocyclic carbenes (NHCs) have proven effective in preventing copper oxidation and denaturation of biological substrates, while also increasing catalytic activity. wikipedia.orgnih.govnih.gov The reaction conditions for CuAAC are generally mild, with many reactions proceeding to completion within minutes to a few hours at room temperature. nih.gov
| Copper Source | Reducing Agent (for Cu(II)) | Common Ligands | Typical Solvents | Temperature |
|---|---|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA, THPTA, Phenanthroline derivatives | H₂O/t-BuOH, DMF, DMSO | Room Temperature |
| CuI or CuBr | None | PMDETA, N-Heterocyclic Carbenes (NHCs) | Toluene (B28343), THF, H₂O | Room Temperature to 50°C |
| Cu(OAc)₂ | None (in specific cases) | Diimine ligands, Triazole-containing ligands | t-BuOH, H₂O | Room Temperature |
| [Cu(PPh₃)₂]NO₃ | None | Triphenylphosphine (B44618) (part of complex) | Toluene, Water, Neat | Room Temperature |
A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed process exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgnih.govnih.gov When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, the sole product is the 1-(pyridazin-3-ylmethyl)-4-substituted-1H-1,2,3-triazole.
This high degree of regioselectivity is a direct consequence of the reaction mechanism, which is fundamentally different from the concerted pathway of the thermal Huisgen cycloaddition. nih.govnih.gov The stereospecificity of the reaction ensures that the stereochemistry of the substituents on both the azide and the alkyne is retained in the final triazole product. This predictable outcome is a major reason for the widespread adoption of CuAAC in fields like drug discovery, materials science, and bioconjugation. rsc.org
The mechanism of CuAAC is not a concerted 1,3-dipolar cycloaddition but rather a stepwise process mediated by copper. organic-chemistry.orgnih.gov The catalytic cycle is generally understood to begin with the formation of a copper(I) acetylide intermediate from the terminal alkyne. wikipedia.orgitu.edu.tr DFT calculations and experimental studies suggest that the transition state may involve two copper atoms, where one copper atom binds the acetylide and a second activates the azide. wikipedia.orgitu.edu.tr
The proposed pathway involves the following key steps:
Formation of Copper Acetylide: A Cu(I) ion reacts with the terminal alkyne to form a π-complex, followed by deprotonation (often assisted by a base) to generate a stable copper acetylide species. wikipedia.orgrsc.org
Coordination and Cyclization: The azide coordinates to a copper center. The nitrogen atom adjacent to the pyridazine (B1198779) ring attacks the alkyne carbon bound to the other copper atom, leading to the formation of a six-membered copper metallacycle intermediate. organic-chemistry.orgitu.edu.tr
Ring Contraction and Product Formation: This metallacycle is unstable and undergoes rapid ring contraction to a more stable five-membered triazolyl-copper intermediate. organic-chemistry.org
Protonolysis: The cycle is completed by protonolysis, which cleaves the copper-triazole bond to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst. organic-chemistry.org
This stepwise mechanism, involving coordination to the copper catalyst, accounts for both the dramatic rate acceleration (up to 10⁷-fold over the uncatalyzed reaction) and the strict 1,4-regioselectivity observed. organic-chemistry.orgnih.gov
The reaction rate of CuAAC can be further enhanced through chelation. For substrates like this compound, the nitrogen atom of the pyridazine ring can act as an auxiliary ligand, coordinating to the copper catalyst. This intramolecular chelation creates a more favorable geometry for the reaction and significantly accelerates the cycloaddition. semanticscholar.orgnih.gov
Studies on analogous compounds, such as 2-picolylazide, have demonstrated this effect. The nitrogen atom of the neighboring pyridyl group and the α-nitrogen of the azido group can form a stable six-membered chelation ring with the Cu(II) or Cu(I) ion. nih.gov This chelation is believed to enhance the electrophilicity of the azide group, lowering the kinetic barrier for the nucleophilic attack by the copper acetylide and the subsequent formation of the key metallacycle intermediate. nih.gov This phenomenon, known as chelation-assisted CuAAC, can lead to reaction completion in as little as a few minutes. semanticscholar.org The pyridazine moiety in this compound is similarly poised to facilitate this type of rate acceleration.
| Azide Substrate | Auxiliary Ligand | Chelation Ring Size | Observed Reaction Time |
|---|---|---|---|
| 2-(Azidomethyl)pyridine (2-picolylazide) | Pyridine (B92270) | 6-membered | Minutes to < 3 hours |
| N-(2-Azidoethyl)pyrrolidine | Pyrrolidine | 5-membered | Rapid (< 3 hours) |
| 8-(Azidomethyl)quinoline | Quinoline | 6-membered | Rapid (< 3 hours) |
| Benzyl (B1604629) Azide | None (non-chelating) | N/A | Several hours to days |
Data adapted from studies on various chelating azides, demonstrating significantly faster reaction times compared to non-chelating analogues like benzyl azide. nih.gov
To overcome the issue of copper toxicity in biological systems, a copper-free version of the azide-alkyne cycloaddition was developed, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govresearchgate.net This reaction does not require a metal catalyst. Instead, the driving force for the cycloaddition comes from the ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn
The high degree of ring strain in molecules like dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. nih.govmagtech.com.cn As an organic azide, this compound is a suitable substrate for SPAAC. The reaction would proceed by mixing the azide with a strained cyclooctyne, leading to the formation of a triazole product without the need for any catalyst. researchgate.net SPAAC has become an invaluable tool for bioconjugation, allowing for the specific labeling of biomolecules in living cells and organisms without apparent toxicity. nih.govnih.gov
Uncatalyzed Thermal Cycloadditions and Their Utility
The azide functional group is well-known for its participation in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. In the case of this compound, the azido group can react with a variety of dipolarophiles, such as alkenes and alkynes, under thermal conditions to form five-membered heterocyclic rings. These uncatalyzed reactions typically require elevated temperatures to proceed at a reasonable rate.
The reaction with alkynes yields 1,2,3-triazoles, while reaction with alkenes produces triazolines. The pyridazine moiety can influence the reactivity of the azide through its electronic properties. These cycloaddition reactions are of significant synthetic utility as they provide a straightforward route to more complex heterocyclic systems containing both pyridazine and triazole or triazoline rings.
| Dipolarophile | Reaction Conditions | Product |
| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Thermal (e.g., reflux in toluene or xylene) | 1-(Pyridazin-3-ylmethyl)-1H-1,2,3-triazole derivative |
| Alkene (e.g., Norbornene) | Thermal (e.g., reflux in toluene or xylene) | Triazoline derivative fused to the norbornane (B1196662) skeleton |
This table represents the expected outcomes of uncatalyzed thermal cycloadditions based on the general reactivity of organic azides.
Other Cycloaddition Pathways Involving this compound
Beyond the [3+2] cycloaddition of the azide group, the pyridazine ring itself can potentially participate in other cycloaddition pathways, such as inverse-electron-demand Diels-Alder reactions. As a diazine, the pyridazine ring is electron-deficient and can react with electron-rich dienophiles. The presence of the azidomethyl group at the 3-position may further modulate the electronic properties of the pyridazine system, although specific studies on this effect are limited.
Reductive Transformations of the Azidomethyl Group to Amines
The azido group is readily reduced to a primary amine, a transformation that is fundamental in organic synthesis. For this compound, this reduction provides access to 3-(aminomethyl)pyridazine, a valuable intermediate for the synthesis of various derivatives. Several methods can be employed for this reduction, each with its own advantages in terms of mildness and functional group tolerance.
One of the most common methods is the Staudinger reduction, which involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane. Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon, is another efficient method. Other reducing agents, like lithium aluminum hydride or sodium borohydride (B1222165) in the presence of a catalyst, can also be used.
| Reagent | Reaction Conditions | Product |
| Triphenylphosphine (PPh₃), then H₂O | Typically in a solvent like THF or diethyl ether | 3-(Aminomethyl)pyridazine |
| Hydrogen (H₂), Palladium on Carbon (Pd/C) | Atmospheric or elevated pressure of H₂, in a solvent like methanol (B129727) or ethanol | 3-(Aminomethyl)pyridazine |
| Lithium Aluminum Hydride (LiAlH₄) | In an ethereal solvent like THF or diethyl ether | 3-(Aminomethyl)pyridazine |
This table summarizes common methods for the reduction of organic azides to primary amines and their expected application to this compound.
Intramolecular Cyclization Reactions for Fused Heterocycle Formation
The juxtaposition of the azidomethyl group and the pyridazine ring in this compound creates the potential for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of particular interest for the synthesis of novel compounds with potential biological activity.
The intramolecular aza-Wittig reaction, which is a variation of the Staudinger reaction, is a powerful tool for the synthesis of nitrogen-containing heterocycles. chem-station.commdpi.com In the case of this compound, treatment with a phosphine would initially form an iminophosphorane. This intermediate could then undergo an intramolecular cyclization if a suitable electrophilic site is available on the pyridazine ring or a substituent.
For instance, if an appropriate carbonyl group were present on the pyridazine ring, the iminophosphorane could attack it to form a new ring. A more direct pathway involves the attack of the iminophosphorane nitrogen onto one of the pyridazine ring carbons, which could lead to the formation of a fused system like imidazo[1,2-b]pyridazine. This type of reaction often requires thermal conditions to proceed.
Besides the aza-Wittig pathway, other intramolecular cyclization modes can be envisioned for this compound. Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene could then undergo an intramolecular C-H insertion reaction with a C-H bond on the pyridazine ring, although such reactions can sometimes lack selectivity.
Alternatively, the nitrene could attack one of the nitrogen atoms of the pyridazine ring, potentially leading to a rearrangement and the formation of a fused heterocyclic system. The specific outcome of such reactions would be highly dependent on the reaction conditions and the substitution pattern of the pyridazine ring.
Radical-Mediated Reactivity of Azidomethyl Pyridazines
The azido group can participate in radical reactions. For example, under certain conditions, an azidyl radical (N₃•) can be generated, which can then participate in various transformations. bgu.ac.il While the direct radical reactivity of this compound has not been extensively studied, it is plausible that it could undergo radical-mediated processes.
For instance, the methylene (B1212753) group of the azidomethyl substituent could be a site for radical abstraction, leading to a radical intermediate that could then undergo further reactions. Additionally, photolysis or thermolysis of this compound could potentially generate a pyridazinylmethyl radical and an azidyl radical, which could then initiate other radical processes. The study of such radical-mediated reactivity could open up new avenues for the functionalization of pyridazine derivatives. nih.gov
Azides as Radical Acceptors in Cascade Reactions
Organic azides are versatile functional groups in organic synthesis. The azido group can participate in various transformations, including cycloadditions and reactions involving nitrene intermediates. In the context of radical chemistry, the azido group can act as a radical acceptor, initiating a cascade of reactions that lead to the formation of complex molecular architectures.
While specific studies on this compound as a radical acceptor are not extensively documented in publicly available literature, the general reactivity of alkyl and aryl azides in radical reactions provides a basis for understanding its potential behavior. The reaction typically begins with the addition of a radical species to the terminal nitrogen of the azide, which can be followed by the expulsion of dinitrogen (N₂) to generate an aminyl radical. This aminyl radical can then participate in subsequent cyclization or intermolecular reactions.
For this compound, a hypothetical radical cascade could be initiated by the addition of a radical (R•) to the azidomethyl group. This would lead to the formation of a transient adduct, which upon loss of N₂, would generate a pyridazin-3-ylmethylaminyl radical. The fate of this radical intermediate would depend on the reaction conditions and the presence of other functional groups or reactants.
Hypothetical Radical Cascade Initiation:
| Reactant | Radical Species (R•) | Initial Adduct | Intermediate |
| This compound | Carbon-centered radical | [Pyridazin-3-yl-CH₂-N(•)-N=N-R] | Pyridazin-3-ylmethylaminyl radical + N₂ |
This table illustrates the initial steps of a potential radical cascade involving this compound. The generated aminyl radical is a key intermediate that can drive further transformations.
Formation of Nitrogen-Containing Heterocycles through Radical Processes
The aminyl radical intermediate generated from this compound is a powerful tool for the synthesis of new nitrogen-containing heterocycles. Intramolecular cyclization of this radical onto an appropriate acceptor group within the same molecule can lead to the formation of fused or spirocyclic ring systems.
For instance, if the pyridazine ring were to bear a suitable radical acceptor, such as an alkene or alkyne, at a proximate position, an intramolecular radical cyclization could occur. This would result in the formation of a new heterocyclic ring fused to the pyridazine core. The regioselectivity of such a cyclization would be governed by Baldwin's rules and the stability of the resulting cyclic radical.
The general principle of using azides for the radical-mediated synthesis of N-heterocycles is a well-established strategy. While direct examples involving this compound are scarce in the literature, the foundational chemistry of radical additions to azides and subsequent cyclizations of the resulting aminyl radicals strongly suggests its potential utility in constructing novel pyridazine-containing polycyclic systems.
Nucleophilic Reactivity of the Pyridazine Nitrogen and Substituent Effects
The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic generally reduces the nucleophilicity of the ring nitrogens compared to pyridine. However, they can still participate in nucleophilic reactions, such as alkylation or N-oxidation, particularly under activating conditions.
The nucleophilicity of the pyridazine nitrogens in this compound is influenced by the electronic properties of the azidomethyl substituent. The azidomethyl group (-CH₂N₃) is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen atoms in the azide moiety. This electron-withdrawing effect is transmitted through the sigma bond to the pyridazine ring.
An electron-withdrawing substituent at the 3-position of the pyridazine ring would be expected to decrease the electron density on the ring, thereby reducing the nucleophilicity of both ring nitrogen atoms. The effect would be more pronounced on the N2 nitrogen due to its closer proximity to the substituent.
Predicted Substituent Effect on Pyridazine Nitrogen Basicity:
| Compound | Substituent at C3 | Predicted pKa (relative) |
| Pyridazine | -H | Baseline |
| 3-Methylpyridazine (B156695) | -CH₃ (electron-donating) | Higher |
| This compound | -CH₂N₃ (electron-withdrawing) | Lower |
This table provides a qualitative prediction of the effect of the azidomethyl group on the basicity, and by extension, the nucleophilicity of the pyridazine nitrogen atoms, compared to the parent pyridazine and an electron-donating substituted analogue.
Advanced Spectroscopic and Structural Elucidation Techniques in 3 Azidomethyl Pyridazine Research
In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
In-situ spectroscopy is a powerful tool for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates. osti.gov Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow researchers to track the kinetic profiles of reactions involving 3-(azidomethyl)pyridazine.
Detailed research findings from in-situ spectroscopic monitoring of reactions involving this compound are not extensively available in publicly accessible literature. Such studies would be invaluable for understanding its reactivity, particularly the behavior of the azide (B81097) group in reactions like cycloadditions or reductions.
Table 1: In-Situ Spectroscopic Monitoring Data for this compound
| Technique | Reaction Type | Intermediates Observed | Kinetic Data |
|---|---|---|---|
| FTIR | Data not available | Data not available | Data not available |
| Raman | Data not available | Data not available | Data not available |
X-ray Crystallography for Solid-State Conformational and Packing Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. For this compound, a single-crystal X-ray diffraction study would reveal the precise geometry of the pyridazine (B1198779) ring and the azidomethyl substituent, as well as how these molecules arrange themselves in a crystal lattice. While crystallographic data exists for a variety of pyridazine derivatives, specific crystallographic information for this compound is not currently available in the surveyed scientific literature. mdpi.comgrowingscience.comnih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
Advanced NMR Spectroscopy for Solution-Phase Structure and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, would confirm the connectivity of atoms. More advanced techniques like COSY, HSQC, and HMBC would provide unambiguous assignments of all proton and carbon signals. Furthermore, dynamic NMR studies could offer insights into conformational changes or rotational barriers within the molecule.
While general NMR data for the pyridazine core and its simpler derivatives are documented, a comprehensive, advanced NMR analysis specifically for this compound has not been detailed in the available research. researchgate.netchemicalbook.comchemicalbook.com
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
| ¹⁵N | Data not available | Data not available |
Note: Experimental data is not available in the reviewed literature.
Mass Spectrometry for Reaction Pathway Elucidation
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and for deducing its structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. In the context of reaction pathway elucidation, MS can be used to identify products and intermediates, thereby helping to piece together the mechanism of a chemical transformation.
The fragmentation pattern of this compound under various ionization conditions (e.g., electron ionization, electrospray ionization) would be expected to show characteristic losses, such as the expulsion of dinitrogen (N₂) from the azide group, followed by further fragmentation of the pyridazine ring. nih.govuab.eduresearchgate.netlibretexts.org However, specific studies detailing the mass spectrometric behavior and its application to elucidate reaction pathways of this compound are not found in the surveyed literature.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| Ionization Method | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Neutral Loss |
|---|---|---|---|
| EI | Data not available | Data not available | N₂ |
| ESI | Data not available | Data not available | Data not available |
Note: This table is based on predicted fragmentation; specific experimental data is not available.
Computational and Theoretical Investigations of 3 Azidomethyl Pyridazine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-(azidomethyl)pyridazine. DFT methods, such as those using the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), offer a balance between computational cost and accuracy for studying organic molecules. core.ac.ukijsr.netresearchgate.netresearchgate.net These calculations can determine optimized molecular geometry, electronic properties, and vibrational frequencies. core.ac.ukresearchgate.net
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)
The electronic character of this compound is dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that govern the molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com
For a molecule like this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms in the pyridazine (B1198779) ring and the azide (B81097) group. The LUMO is likely to be a π* orbital distributed over the aromatic pyridazine ring. DFT calculations allow for the precise determination of these orbital energies and their distribution. core.ac.ukijsr.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide a quantitative measure of the molecule's reactivity. ijsr.netiiste.org
| Parameter | Calculated Value (eV) - Representative |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 3.15 |
| Global Softness (S) | 0.159 |
| Electronegativity (χ) | 4.35 |
| Electrophilicity Index (ω) | 3.01 |
Conformational Analysis and Rotational Energy Barriers
The flexibility of the azidomethyl group (-CH₂N₃) attached to the pyridazine ring allows for different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of specific dihedral angles. For this compound, the key rotational barrier would be around the C-C bond connecting the pyridazine ring to the methylene (B1212753) group and the C-N bond of the azidomethyl group.
Computational methods can be used to perform relaxed potential energy scans, where the dihedral angle of interest is systematically varied, and the energy of the molecule is minimized at each step. nih.govnih.gov This process identifies the lowest energy conformers (ground states) and the transition states that connect them. The energy difference between a ground state and a transition state defines the rotational energy barrier. chemrxiv.orgmdpi.com DFT calculations, for instance at the B3LYP/6-311+G(d,p) level of theory, have been successfully used to predict such barriers in substituted aromatic compounds. nih.govnih.gov
| Rotation | Dihedral Angle | Calculated Rotational Barrier (kcal/mol) - Representative |
|---|---|---|
| Ring-CH₂ Bond | N-C-C-N | 2.5 - 4.0 |
| CH₂-N₃ Bond | C-C-N-N | 0.5 - 1.5 |
Reaction Mechanism Predictions and Transition State Characterization for this compound Reactions
Organic azides are known for their rich reaction chemistry, including thermal or photochemical decomposition to nitrenes and participation in [3+2] cycloaddition reactions (click chemistry). acs.org Computational chemistry is a vital tool for elucidating the mechanisms of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
For this compound, theoretical studies could predict the activation energy for the extrusion of N₂ to form the corresponding nitrene. researchgate.net Furthermore, the mechanism of its cycloaddition with an alkyne to form a triazole could be investigated. Transition state theory, combined with quantum chemical calculations, allows for the location and characterization of transition state structures, which are first-order saddle points on the potential energy surface. researchgate.net The calculation of reaction enthalpies and activation barriers provides quantitative insights into reaction feasibility and kinetics. acs.orgnih.gov
| Reaction | Description | Calculated Activation Energy (kcal/mol) - Representative |
|---|---|---|
| Nitrene Formation | This compound → 3-(Nitrenomethyl)pyridazine + N₂ | 35 - 45 |
| [3+2] Cycloaddition | Reaction with propyne | 15 - 25 |
Intermolecular Interaction Analysis in Supramolecular Assemblies
The pyridazine ring, with its two adjacent nitrogen atoms, possesses a high dipole moment and is a potent hydrogen bond acceptor. nih.govresearchgate.net These properties are crucial for its role in molecular recognition and the formation of supramolecular structures. Computational methods can quantify the strength and nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, that this compound might form.
Symmetry-Adapted Perturbation Theory (SAPT) can be employed for a detailed analysis of interaction energies, decomposing them into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov The formation of supramolecular nanochannels through the π-stacking of pyridine-pyridazine oligomers has been demonstrated, highlighting the importance of these non-covalent interactions. rsc.org The azido (B1232118) group can also participate in weak interactions, further influencing the packing in the solid state.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities as a function of time. acs.orgmdpi.com
For this compound, MD simulations could be used to study its conformational dynamics in different solvents, revealing the preferred conformations and the rates of interconversion between them. mdpi.comresearchgate.net Simulations can also provide insights into the solvation structure, showing how solvent molecules arrange around the solute. In the context of drug discovery, MD simulations are used to study the interaction of a ligand with its biological target, providing information on binding stability and conformational changes. acs.org
Prediction of Spectroscopic Properties and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination. physchemres.org
DFT calculations can be used to compute harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. core.ac.ukresearchgate.netcore.ac.uk Although there is often a systematic overestimation of the frequencies, they can be scaled to provide excellent agreement with experimental FT-IR spectra. researchgate.net
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. nih.gov The close agreement between calculated and experimental spectra serves as a strong confirmation of the molecule's structure. physchemres.orgnih.gov
| Spectroscopic Data | Predicted Value (Representative) | Experimental Value (Representative) |
|---|---|---|
| Azide Asymmetric Stretch (IR, cm⁻¹) | ~2100 cm⁻¹ | ~2100 cm⁻¹ |
| Pyridazine Ring C-H Stretch (IR, cm⁻¹) | 3050 - 3100 cm⁻¹ | 3050 - 3100 cm⁻¹ |
| Methylene Protons (¹H NMR, ppm) | 4.5 - 5.0 ppm | 4.7 ppm |
| Pyridazine Protons (¹H NMR, ppm) | 7.5 - 9.0 ppm | 7.6, 7.8, 9.1 ppm |
| π → π* Transition (UV-Vis, nm) | ~250 nm | ~255 nm |
Applications in Advanced Materials and Chemical Methodologies
A Versatile Synthetic Building Block
The presence of the azide (B81097) functional group makes 3-(azidomethyl)pyridazine a highly versatile precursor in organic synthesis. This reactivity is particularly exploited in cycloaddition reactions, enabling the construction of more complex molecular architectures and a variety of heterocyclic systems.
Construction of Complex Organic Molecules
The azide moiety in this compound serves as a key functional handle for the introduction of nitrogen-containing motifs into intricate molecular frameworks. Through reactions such as the Staudinger ligation or various cycloadditions, chemists can elaborate the pyridazine (B1198779) core into more complex structures. This capability is of significant interest in medicinal chemistry and materials science, where the pyridazine scaffold is a known pharmacophore and a useful component in functional materials. The ability to readily introduce and then modify the azidomethyl group allows for the late-stage functionalization of complex molecules, a valuable strategy in the synthesis of libraries of compounds for screening and optimization.
Formation of Diverse Heterocyclic Scaffolds
The azide group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The [3+2] cycloaddition reaction, often referred to as "click chemistry," is a prominent example where azides react with alkynes to form 1,2,3-triazoles. This reaction is known for its high efficiency, selectivity, and mild reaction conditions.
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound can readily participate in these reactions with various alkynes, leading to the formation of pyridazine-triazole hybrids. These hybrid molecules are of interest for their potential applications in materials science and as bioactive compounds.
Tetrazoles: The reaction of azides with nitriles is a common method for the synthesis of tetrazole rings. researchgate.net While direct examples involving this compound are not extensively documented in readily available literature, the general reactivity of azides suggests its potential as a precursor for pyridazine-substituted tetrazoles. Fused tetrazoles, which exist in equilibrium with their azide form, have been shown to act as azide surrogates in click reactions, providing an efficient route to N-heterocycle-substituted 1,2,3-triazoles. nih.gov
Imidazoles and Pyrazoles: The synthesis of imidazoles and pyrazoles often involves multi-step sequences or the use of specific precursors. While the direct conversion of an azide to these particular heterocycles is less common, the azide group in this compound can be transformed into other functional groups, such as amines, which are then suitable for the construction of imidazole and pyrazole rings through condensation reactions with appropriate dicarbonyl compounds or their equivalents. For instance, the reaction of hydrazine with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis. youtube.com Similarly, various synthetic routes to imidazoles exist, often involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine. rsc.org
Development of Functional Polymeric Materials
The principles of click chemistry, particularly the highly efficient azide-alkyne cycloaddition, have been widely adopted in polymer science for the synthesis of a variety of functional materials.
Polymer Synthesis through Click Chemistry Principles
This compound can be utilized as a monomer or a cross-linking agent in the synthesis of polymers via click chemistry. Its azide functionality allows for the straightforward formation of triazole linkages within the polymer backbone or as pendant groups. This approach enables the creation of well-defined polymer architectures, including linear polymers, graft copolymers, and polymer networks. The resulting triazole-containing polymers often exhibit enhanced thermal stability and specific binding properties due to the presence of the nitrogen-rich heterocyclic rings.
| Polymerization Method | Role of this compound | Resulting Polymer Structure | Potential Properties |
| Azide-alkyne "click" polymerization | Monomer with a di-alkyne comonomer | Linear polymer with pyridazine and triazole rings in the backbone | Enhanced thermal stability, specific metal coordination |
| Grafting onto a polymer backbone | Grafting agent with an alkyne-functionalized polymer | Polymer with pendant pyridazine-triazole units | Modified surface properties, functional material |
| Cross-linking of polymers | Cross-linking agent for alkyne-containing polymers | Cross-linked polymer network | Improved mechanical properties, thermoset material |
Engineering of Self-Healing Polymer Systems
The development of self-healing materials, which can autonomously repair damage, is a rapidly growing field of research. One approach to creating intrinsic self-healing polymers involves the incorporation of dynamic bonds that can reform after being broken. While direct applications of this compound in self-healing polymers are not yet widely reported, the pyridazine moiety itself has been explored in this context. The nitrogen atoms in the pyridazine ring can participate in reversible interactions, such as metal-ligand coordination. mdpi.com For example, the interaction between pyridine-derivative groups and metal ions has been utilized to create self-healing materials. mdpi.com It is conceivable that polymers incorporating the this compound unit could be designed to exhibit self-healing properties, either through the dynamic nature of the pyridazine-metal interactions or by leveraging the triazole linkages formed via click chemistry, which can also contribute to the material's ability to dissipate energy and reform.
Precursor in Organic Electronic Materials
Pyridazine and its derivatives are electron-deficient aromatic heterocycles, a property that makes them attractive candidates for use in organic electronic devices, particularly as components in electron-transporting layers (ETLs) or hole-blocking layers (HBLs) in organic light-emitting diodes (OLEDs).
The electron-deficient nature of the pyridazine ring can facilitate the transport of electrons while impeding the flow of holes. This is a crucial function for enhancing the efficiency of OLEDs by ensuring that the recombination of electrons and holes occurs within the desired emissive layer. Research has shown that pyridazine-containing materials can exhibit good thermal stability and suitable energy levels for use as ETLs or HBLs. For instance, highly efficient orange OLEDs have been developed using platinum(II) complexes with pyridazine-based ligands. rsc.org
Design and Synthesis of Metal-Chelating Ligands Incorporating the Pyridazine-Triazole Motif
The integration of a 1,2,3-triazole ring, formed from a precursor azide like this compound, into a ligand structure is a prominent strategy known as "click-to-chelate". In this approach, the triazole ring is not merely a linker but an active participant in the coordination of a metal ion. The nitrogen atoms of the newly formed triazole ring can act as donor sites, working in concert with the nitrogen atoms of the pyridazine ring to create a multidentate chelation environment.
The synthesis of such ligands begins with the reaction of this compound with a strategically designed alkyne. This alkyne partner is typically equipped with additional donor groups (e.g., pyridine (B92270), pyrazole, or amine functionalities) to achieve the desired coordination number and geometry for a specific metal ion. The CuAAC reaction covalently joins the pyridazine and the alkyne-bearing moieties, yielding a ligand with a pre-organized arrangement of donor atoms.
For instance, reacting this compound with an alkyne such as 2-ethynylpyridine would produce a tridentate N,N,N-donor ligand. The resulting molecule features the pyridazine nitrogen, a triazole nitrogen, and the pyridine nitrogen positioned to form stable five- or six-membered chelate rings upon complexation with a metal center. This modular "click" approach allows for the rapid generation of a library of ligands with varied steric and electronic properties by simply changing the alkyne component.
The chelation properties of these pyridazine-triazole ligands make them suitable for a range of applications, from catalysis to the development of diagnostic imaging agents. The stability and kinetic inertness of the resulting metal complexes are critical performance factors, which are influenced by the specific arrangement of the donor atoms and the nature of the metal ion.
Table 1: Representative Alkyne Precursors for Pyridazine-Triazole Ligand Synthesis
| Alkyne Precursor | Potential Donor Groups | Resulting Ligand Type | Potential Metal Ions |
| 2-Ethynylpyridine | Pyridine | Tridentate (N,N,N) | Re, Tc, Ru |
| N,N-bis(2-pyridylmethyl)prop-2-yn-1-amine | Two Pyridines, one Amine | Tetradentate (N,N,N,N) | Cu, Fe, Co |
| 1-Ethynyl-1H-pyrazole | Pyrazole | Bidentate (N,N) | Pd, Pt |
Application as Chemical Probes and Reagents in Bioconjugation Methodologies
The azide functionality of this compound makes it an ideal reagent for bioconjugation, which is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The bioorthogonal nature of the azide-alkyne cycloaddition ensures that the reaction proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.
As a chemical probe, a molecule derived from this compound can be used to label and detect biomolecules. For example, a fluorescent dye or a radiolabel can be attached to the pyridazine moiety. The resulting azide-functionalized probe can then be "clicked" onto a biomolecule that has been metabolically or synthetically engineered to contain an alkyne group. This allows for precise imaging and tracking of the target biomolecule within cells or living organisms. The pyridazine-triazole core can also influence the pharmacokinetic properties of the probe, such as its solubility and cell permeability.
Linker Strategies for Macromolecular Functionalization
In the functionalization of macromolecules such as proteins, antibodies, or nucleic acids, this compound can serve as a key component of a linker or as a direct conjugation handle. Linkers are chemical bridges that connect a payload molecule (e.g., a drug, a toxin, or an imaging agent) to the macromolecule.
The strategy involves a two-step process. First, the macromolecule is modified to introduce a reactive handle, often an alkyne. This can be achieved by reacting accessible amino acid side chains, such as lysine or cysteine, with an alkyne-containing reagent. In parallel, the payload molecule is functionalized with this compound, creating an azide-terminated payload.
The final step is the CuAAC reaction, which covalently links the azide-functionalized payload to the alkyne-modified macromolecule. The resulting conjugate benefits from the stability of the triazole linkage. The pyridazine component of the linker can impart specific properties to the conjugate, such as improved aqueous solubility or altered biodistribution, due to its polar and aromatic nature. This methodology is central to the construction of advanced therapeutics like antibody-drug conjugates (ADCs), where precise control over the linker and conjugation site is crucial for efficacy and safety.
Table 2: Key Components in Macromolecular Functionalization using this compound
| Component | Role | Example |
| Macromolecule | Biological target and delivery vehicle | Monoclonal Antibody |
| Modification Reagent | Introduces a reactive handle onto the macromolecule | N-Hydroxysuccinimide (NHS) ester of an alkyne |
| Payload | Active molecule to be delivered | Cytotoxic drug, Fluorescent dye |
| This compound | Provides the azide functionality for the "click" reaction | Attached to the payload molecule |
| Catalyst | Facilitates the azide-alkyne cycloaddition | Copper(I) salts |
Future Research Directions and Emerging Opportunities
Innovations in Synthesis and Derivatization Strategies for 3-(Azidomethyl)pyridazine
Future advancements in the synthesis of this compound and its derivatives are expected to move beyond traditional multi-step sequences, focusing on efficiency, atom economy, and the introduction of molecular diversity. One promising avenue is the adaptation of skeletal editing techniques, which could potentially transform readily available pyridine (B92270) precursors directly into the desired pyridazine (B1198779) core. A recently developed photoinitiated rearrangement of N-amino-2-azidopyridinium cations exemplifies a single-atom skeletal edit that can produce pyridazines from pyridines, a strategy that could be tailored for this specific compound. nih.gov
Furthermore, modern synthetic reactions such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines offer a highly regioselective and metal-free route to pyridazine derivatives, which could be adapted for the synthesis of precursors to this compound. organic-chemistry.org Derivatization will likely focus on both the pyridazine ring and the azide (B81097) moiety. The azide group serves as a prime handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward covalent linking of the pyridazine scaffold to a wide array of other molecules.
| Synthetic Strategy | Description | Potential Advantages | Key Precursors |
|---|---|---|---|
| Pyridine Skeletal Editing | Direct carbon-to-nitrogen atom replacement in a pyridine ring, potentially via a photoinitiated rearrangement of an azide-substituted precursor. nih.gov | High atom economy; utilizes abundant pyridine starting materials. | Substituted 2-azidopyridines |
| Inverse Electron-Demand Aza-Diels-Alder | Cycloaddition reaction between an electron-deficient 1,2,3-triazine and an electron-rich dienophile to form the pyridazine ring. organic-chemistry.org | Metal-free conditions; high regioselectivity and yield. | 1,2,3-Triazines, 1-Propynylamines |
| Diaza-Wittig Reaction | Intramolecular reaction of α-diazo-β-ketoesters, often catalyzed by phosphines, to construct the pyridazine heterocycle. core.ac.uk | Access to versatile pyridazine derivatives with varied substituents. | 1,3-Diketones, Aldehydes |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of this compound—the electron-deficient pyridazine ring and the high-energy azide group—provides a rich platform for exploring novel chemical transformations. The pyridazine heterocycle is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can be exploited to direct intermolecular interactions and control reactivity in supramolecular chemistry. nih.gov
Future research will likely investigate unprecedented transformations that leverage the interplay between the two moieties. For instance, intramolecular cyclization reactions, potentially triggered by light or heat, could lead to the formation of novel fused heterocyclic systems. The azide can be reduced to a primary amine, opening pathways to a host of new derivatives through amide coupling or reductive amination, thereby creating complex molecular architectures. The reactivity of the pyridazine ring itself, including its potential for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, remains an area ripe for further exploration to create functionalized analogs. scispace.com
Advancements in Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in accelerating the discovery and design of new applications for this compound. DFT calculations can provide deep insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies. iiste.orgmostwiedzy.pl Such studies are essential for predicting reactivity, stability, and intermolecular interaction capabilities. gsconlinepress.comuaeu.ac.ae
For instance, computational models can be used to screen virtual libraries of this compound derivatives for specific properties. In materials science, DFT can predict the energetic performance and thermal stability of new materials derived from this compound. In medicinal chemistry, molecular docking and dynamics simulations can predict how these molecules might bind to biological targets like protein kinases, guiding the synthesis of more potent and selective inhibitors. nih.govbenthamscience.com These predictive models reduce the need for trial-and-error synthesis, saving time and resources.
| Calculated Property (Hypothetical) | Significance for this compound | Predicted Application |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity. gsconlinepress.com | Predicting reactivity in cycloaddition reactions; designing novel electronic materials. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electrophilic and nucleophilic sites for reactions. uaeu.ac.ae | Guiding derivatization strategies; predicting sites for hydrogen bonding and other non-covalent interactions. |
| Dipole Moment (μ) | Quantifies the polarity of the molecule, influencing solubility and intermolecular forces. iiste.org | Designing molecules for self-assembly; predicting interactions with polar biological targets. |
| Bond Dissociation Energy (BDE) | Predicts the energy required to break specific bonds, indicating thermal stability. | Assessing suitability for energetic materials; predicting decomposition pathways. |
Expanded Applications in Emerging Chemical and Material Science Fields
The unique structure of this compound makes it a promising candidate for several emerging fields. The high nitrogen content and the energetic nature of the azide group suggest significant potential in the development of advanced energetic materials and propellants. The pyridazine ring can act as a stable, heat-resistant backbone, while the azidomethyl group provides a controlled release of energy. researchgate.net
In medicinal chemistry, the pyridazine scaffold is recognized as a "privileged structure" found in numerous biologically active compounds, including anticancer and anti-inflammatory agents. nih.govnih.govrjptonline.org The ability of this compound to act as a versatile building block via click chemistry allows for its easy incorporation into complex bioactive molecules or its use in chemical biology as a probe for identifying biological targets.
Furthermore, applications in materials science could include the development of novel polymers or coordination compounds. The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate ligand for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or catalytic properties.
Integration of this compound Chemistry in High-Throughput Synthesis Methodologies
To fully explore the potential of this compound, its synthesis and derivatization must be amenable to modern high-throughput and automated synthesis platforms. nih.gov These technologies enable the rapid creation of large libraries of related compounds for screening in drug discovery or materials science. synthiaonline.comkit.edu
Future efforts will focus on adapting the synthesis of this compound for flow chemistry or automated synthesizer systems. chemrxiv.org For example, the conversion of a precursor like 3-(chloromethyl)pyridazine (B1315788) to the azide could be performed in a flow reactor using an azide source, improving safety and scalability. Subsequent derivatization, particularly through click chemistry, is highly compatible with automated platforms. By immobilizing an alkyne-containing substrate on a solid support or using pre-loaded reagent capsules, a diverse library of triazole-linked pyridazine derivatives could be generated with minimal manual intervention, dramatically accelerating the discovery of new functional molecules. synplechem.com
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for 3-(azidomethyl)pyridazine?
Answer:
this compound is typically synthesized via multi-step reactions involving nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include introducing the azide group to a methyl-substituted pyridazine precursor under controlled conditions (e.g., NaN₃/DMF at 60°C). Structural validation requires 1H/13C-NMR for substituent positioning, IR spectroscopy for azide (-N₃) confirmation (~2100 cm⁻¹), and mass spectrometry for molecular weight verification. Purity is assessed via HPLC (reverse-phase C18 column, methanol/water eluent) .
Advanced: How do structural modifications (e.g., substituent position) influence the bioactivity of azidomethyl-pyridazine derivatives?
Answer:
Substituent position critically impacts bioactivity. For example:
- Chlorine at position 3 (as in 3-chloro-4,6-dimethylpyridazine) enhances kinase inhibition compared to position 4 .
- Methyl or methoxy groups at position 6 improve CNS bioavailability due to lipophilicity .
Methodologically, comparative assays (e.g., enzyme inhibition IC₅₀) and logP calculations quantify these effects. Computational tools like molecular docking can predict binding affinity shifts caused by steric/electronic changes .
Advanced: How can this compound be leveraged in bioorthogonal chemistry for target labeling?
Answer:
The azide group enables click chemistry for site-specific biomolecule conjugation. For example:
- CuAAC with alkynes tags proteins or nucleic acids for imaging.
- Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids copper toxicity in live-cell studies.
Optimization requires kinetic studies (e.g., reaction rate under physiological pH/temperature) and fluorescence quenching assays to confirm labeling efficiency .
Basic: What analytical methods resolve contradictions in reported biological activities of similar pyridazine derivatives?
Answer:
Contradictions arise from variations in assay conditions or substituent effects. To resolve:
- Standardized bioassays (e.g., uniform MIC protocols for antimicrobial activity) .
- Comparative SAR tables (e.g., activity vs. substituent electronegativity/logP) .
- Dose-response curves differentiate potency (e.g., EC₅₀ for enzyme inhibition) .
Advanced: What computational approaches predict the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) calculates HOMO/LUMO energies to assess redox stability and nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) simulates solvation effects and conformational flexibility in biological environments.
- QSAR models correlate electronic parameters (e.g., dipole moment) with observed bioactivity .
Advanced: How can researchers address instability of azidomethyl derivatives under specific conditions?
Answer:
Azides are light- and heat-sensitive. Mitigation strategies include:
- Stability studies : Monitor degradation via HPLC under varying pH/temperature .
- Protective groups : Introduce photolabile groups (e.g., NBoc) during synthesis.
- Storage : Lyophilize in amber vials at -20°C under inert gas .
Advanced: What mechanisms explain the interaction of this compound with biological targets like kinases?
Answer:
- Hydrogen bonding : Pyridazine N-atoms interact with kinase ATP-binding pockets.
- Van der Waals forces : Azidomethyl groups enhance hydrophobic interactions.
Validate via X-ray crystallography of target-ligand complexes or SPR assays to measure binding kinetics .
Basic: What are the safety and handling protocols for this compound?
Answer:
- Toxicity screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .
- Handling : Use explosion-proof fume hoods (azides are shock-sensitive).
- Disposal : Neutralize with sodium nitrite/ascorbic acid before disposal .
Advanced: How do reaction conditions (e.g., solvent, catalyst) affect the yield of azidomethyl-pyridazine derivatives?
Answer:
- Solvent polarity : DMF or DMSO enhances azide substitution vs. THF.
- Catalysts : Cu(I) boosts CuAAC efficiency but requires chelators (e.g., TBTA) to reduce cytotoxicity.
- Temperature : 60–80°C optimizes azide incorporation without decomposition. Monitor via TLC or in-situ IR .
Advanced: What strategies improve the pharmacokinetic profile of azidomethyl-pyridazine-based therapeutics?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
